

5-(4-Methylpiperazin-1-yl)-2-nitroaniline

molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(4-Methylpiperazin-1-yl)-2-nitroaniline

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An In-depth Technical Guide to **5-(4-Methylpiperazin-1-yl)-2-nitroaniline**

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(4-Methylpiperazin-1-yl)-2-nitroaniline, a heterocyclic aromatic amine, is a compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a nitroaniline core linked to a methylpiperazine moiety, makes it a versatile intermediate for the synthesis of more complex molecules.^{[1][2]} Notably, this compound has been identified as a potent and selective inhibitor of Sirtuin 6 (SIRT6), a histone deacetylase, highlighting its potential as a therapeutic agent for metabolic diseases such as type 2 diabetes.^{[3][4]} It also serves as a key building block in the development of tyrosine kinase inhibitors.^[5] This document provides a comprehensive overview of its molecular structure, physicochemical properties, biological activity, and synthesis protocols.

Molecular Structure and Formula

The molecular structure of **5-(4-Methylpiperazin-1-yl)-2-nitroaniline** consists of a benzene ring substituted with a nitro group (-NO₂) at position 2, an aniline group (-NH₂) at position 1, and a 4-methylpiperazin-1-yl group at position 5. The piperazine ring typically adopts a stable chair conformation.^[5]

- Chemical Formula: C₁₁H₁₆N₄O₂[\[2\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- IUPAC Name: **5-(4-methylpiperazin-1-yl)-2-nitroaniline**
- CAS Number: 23491-48-7[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Molecular Weight: 236.27 g/mol [\[1\]](#)[\[6\]](#)[\[7\]](#)[\[9\]](#)
- Synonyms: 1-(3-Amino-4-nitrophenyl)-4-methylpiperazine, 5-(4-Methylpiperazino)-2-nitroaniline[\[2\]](#)[\[6\]](#)[\[7\]](#)

Physicochemical and Crystallographic Data

The compound is typically a yellow solid.[\[3\]](#)[\[7\]](#) Its key physicochemical and crystallographic properties are summarized below.

Table 1: Physicochemical Properties

Property	Value	Source(s)
Melting Point	152-155 °C	[3] [6] [7] [9]
Boiling Point	444.2 °C (at 760 mmHg)	[6] [7] [9]
Density	1.264 g/cm ³	[6] [7] [9]
Flash Point	222.4 °C	[6] [7] [9]
pKa (Predicted)	7.35 ± 0.42	[3] [7] [9]
Polar Surface Area (PSA)	78.3 Å ²	[6]
LogP (Predicted)	2.036	[9]

Table 2: Crystallographic Data

Parameter	Value	Source(s)
Crystal System	Monoclinic	[5]
a	11.027 (2) Å	[5]
b	6.121 (1) Å	[5]
c	17.524 (4) Å	[5]
β	103.79 (3)°	[5]
Volume (V)	1148.7 (4) Å ³	[5]
Z	4	[5]

Biological Activity and Mechanism of Action

5-(4-Methylpiperazin-1-yl)-2-nitroaniline has emerged as a significant small molecule inhibitor of SIRT6, a Class III histone deacetylase involved in regulating glucose metabolism.[4]

SIRT6 Inhibition

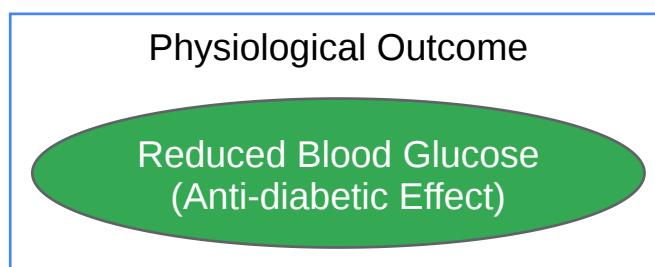
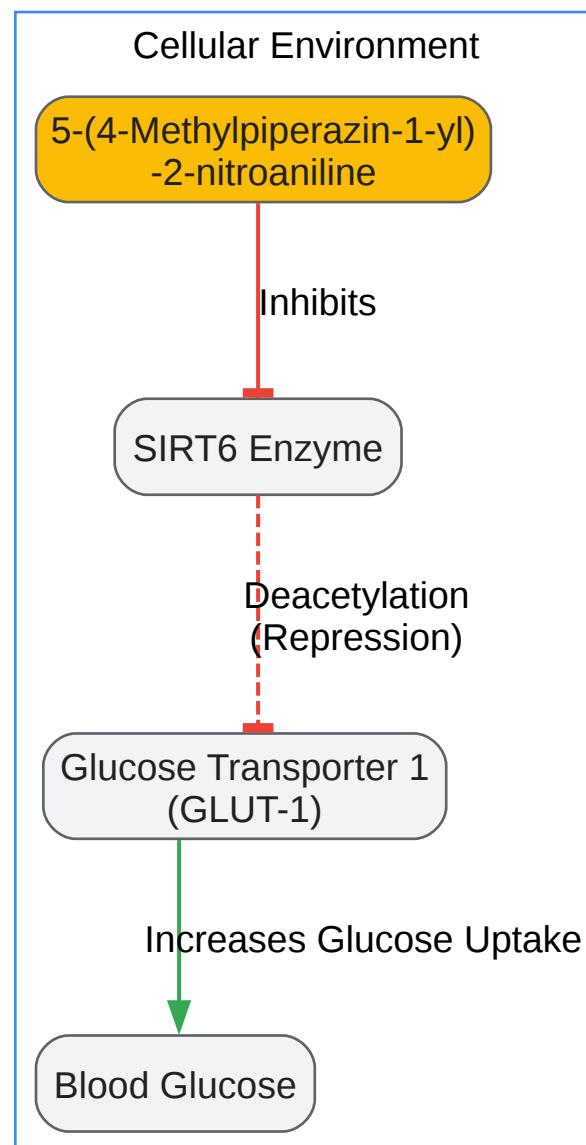
The compound is the most potent inhibitor in a series of discovered 1-phenylpiperazine derivatives.[4] Its inhibitory activity against SIRT6 has been quantified through various biophysical and biochemical assays.

Table 3: In Vitro Biological Activity

Assay	Parameter	Value	Source(s)
Fluor de Lys (FDL) Assay	IC ₅₀ vs. SIRT6	4.93 μM	[4]
Surface Plasmon Resonance (SPR)	K _D vs. SIRT6	9.76 μM	[4]
Isothermal Titration Calorimetry (ITC)	K _D vs. SIRT6	10 μM	[4]

Selectivity and In-Vivo Effects

The compound demonstrates high selectivity for SIRT6. In selectivity assays, it showed no activity against other members of the histone deacetylase family (SIRT1-3 and HDAC1-11) at concentrations up to 200 μ M.^[4] In a mouse model of type 2 diabetes, the compound was found to significantly increase the levels of glucose transporter 1 (GLUT-1), leading to a reduction in blood glucose.^[4] This suggests a potential therapeutic application for managing type 2 diabetes.



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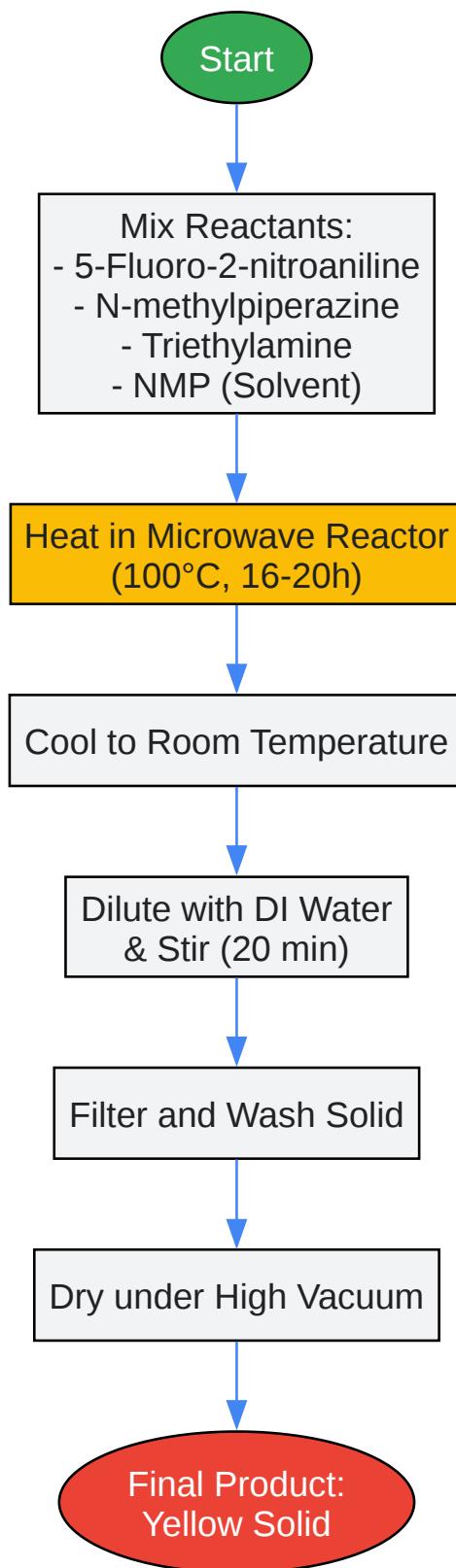
Caption: Proposed mechanism of anti-diabetic action.

Experimental Protocols

Synthesis Protocol

The synthesis of **5-(4-Methylpiperazin-1-yl)-2-nitroaniline** is typically achieved through a nucleophilic aromatic substitution reaction.

- Reactants:
 - 5-Fluoro-2-nitroaniline
 - N-methylpiperazine
 - Triethylamine (TEA) or N-ethyl-N,N-diisopropylamine (DIPEA) as a base
 - N-methylpyrrolidone (NMP) as a solvent
- Procedure:
 - 5-Fluoro-2-nitroaniline (1.0 g), N-methylpiperazine (0.752 mL), and triethylamine (1.86 mL) are combined in N-methylpyrrolidone (1.5 mL).^[3]
 - The reaction mixture is heated in a microwave reactor to 100 °C for 16-20 hours.^{[3][9]}
 - Upon completion, the reaction is cooled to room temperature.
 - The mixture is diluted with deionized water (50 mL) and stirred for 20 minutes to precipitate the product.^[3]
 - The resulting yellow solid is collected by filtration, washed with deionized water, and dried under high vacuum.^[3]
- Yield: A reported yield for a similar protocol is 96%.^[9]



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Caption: Workflow for the synthesis of **5-(4-Methylpiperazin-1-yl)-2-nitroaniline**.

Biological Assay Methodologies

The biological activity of the compound was characterized using standard industry assays:

- Fluor de Lys (FDL) Assay: This biochemical assay was used to determine the compound's half-maximal inhibitory concentration (IC_{50}) against the SIRT6 enzyme, quantifying its potency.[4]
- Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These biophysical techniques were employed to measure the binding affinity (dissociation constant, K_D) between the compound and the SIRT6 protein, confirming direct interaction.[4]

Safety and Handling

According to the Globally Harmonized System (GHS), **5-(4-Methylpiperazin-1-yl)-2-nitroaniline** is classified with the following hazards:

- H315: Causes skin irritation.[6][8]
- H319: Causes serious eye irritation.[6][8]
- H335: May cause respiratory irritation.[6][8]

Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves and safety glasses.[8] The compound should be handled in a well-ventilated area.[6][8]

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- To cite this document: BenchChem. [5-(4-Methylpiperazin-1-yl)-2-nitroaniline molecular structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b187262#5-4-methylpiperazin-1-yl-2-nitroaniline-molecular-structure-and-formula]

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